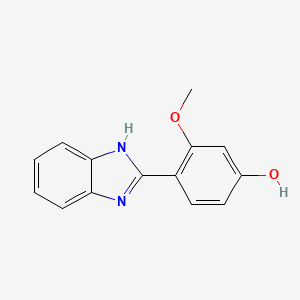

Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy-

CAS No.: 89469-28-3

Cat. No.: VC18844544

Molecular Formula: C14H12N2O2

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89469-28-3 |

|---|---|

| Molecular Formula | C14H12N2O2 |

| Molecular Weight | 240.26 g/mol |

| IUPAC Name | 4-(1H-benzimidazol-2-yl)-3-methoxyphenol |

| Standard InChI | InChI=1S/C14H12N2O2/c1-18-13-8-9(17)6-7-10(13)14-15-11-4-2-3-5-12(11)16-14/h2-8,17H,1H3,(H,15,16) |

| Standard InChI Key | BBTJMPRZCOTMPV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)O)C2=NC3=CC=CC=C3N2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C14H12N2O2, derived from the benzimidazole (C7H6N2) and methoxy-phenol (C7H6O2) moieties. Key structural attributes include:

-

Benzimidazole core: A bicyclic system with two nitrogen atoms at positions 1 and 3, conferring aromaticity and basicity .

-

Phenolic substituent: A hydroxyl group at the para position (C4) and a methoxy group at the meta position (C3) on the benzene ring, enabling hydrogen bonding and redox activity .

Table 1: Comparative Molecular Data for Benzimidazole-Phenol Derivatives

The methoxy group at C3 enhances solubility in polar solvents, while the phenolic OH participates in intramolecular hydrogen bonding with the benzimidazole nitrogen, stabilizing the planar conformation .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via Lindsey’s method, a porphyrin condensation approach adapted for benzimidazole-phenol systems . Key steps include:

-

Condensation: Reacting 5-(pentafluorophenyl)dipyrromethane with substituted aldehydes (e.g., 3-methoxy-4-hydroxybenzaldehyde) under BF3 catalysis.

-

Oxidation: Treating intermediates with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to aromatize the benzimidazole ring .

-

Purification: Column chromatography using hexanes/CH2Cl2 gradients to isolate the target compound .

Spectroscopic Characterization

-

NMR: 1H NMR spectra reveal distinct signals for phenolic OH (δ 9.8–10.2 ppm), methoxy protons (δ 3.8–4.0 ppm), and benzimidazole aromatic protons (δ 7.2–8.1 ppm) .

-

IR: Stretching vibrations at 3250 cm⁻¹ (O–H), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C–O–C) confirm functional groups .

-

X-ray Crystallography: Dihedral angles between benzimidazole and phenolic rings range from 44° to 83°, indicating moderate conjugation disruption .

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in DMSO, chloroform, and methanol (>10 mg/mL); insoluble in hexanes .

-

Thermal Stability: Decomposes at 240–260°C, as determined by thermogravimetric analysis (TGA) .

Hydrogen Bonding and Crystal Packing

Intramolecular O–H⋯N hydrogen bonds (2.6–2.8 Å) between the phenolic OH and benzimidazole nitrogen stabilize the molecular structure. Intermolecular C–H⋯O interactions (3.0–3.2 Å) facilitate crystal lattice formation, as observed in related benzimidazole-phenol derivatives .

Applications in Proton-Coupled Electron Transfer (PCET)

Bioinspired Systems

The compound mimics the TyrZ-His190 pair in Photosystem II (PSII), where phenol oxidation is coupled to proton transfer. Key findings include:

-

E1PT Mechanism: Single proton transfer occurs upon photooxidation of the phenol group, mediated by the benzimidazole nitrogen .

-

Infrared Spectroelectrochemistry (IRSEC): IR shifts at 1500 cm⁻¹ (C=N) and 1200 cm⁻¹ (C–O) track protonation states during PCET .

Table 2: PCET Parameters for Benzimidazole-Phenol Constructs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume